1-Ethynylcyclohexan-1-amine hydrochloride
Description
1-Ethynylcyclohexan-1-amine hydrochloride (CAS: 90226-26-9) is a cyclohexane-based amine derivative featuring an ethynyl (-C≡CH) substituent. Its molecular formula is C₈H₁₈ClN, with a molecular weight of 163.69 g/mol . The ethynyl group introduces sp-hybridization, enhancing electrophilicity and reactivity compared to saturated analogs. This compound is primarily utilized in organic synthesis, particularly in CO₂ fixation reactions to generate imidazolidinones, as demonstrated in recent catalytic studies .
Properties
IUPAC Name |
1-ethynylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-8(9)6-4-3-5-7-8;/h1H,3-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUBOXNJTCCCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure for Acid-Mediated Salt Formation
In a typical protocol, 1-ethynylcyclohexan-1-amine (1.24 g, 10 mmol) is dissolved in dichloromethane (DCM) under inert conditions. The solution is cooled to 0°C, and 4 M hydrochloric acid in dioxane (2.5 mL, 10 mmol) is added dropwise. The mixture is stirred for 30 minutes, during which the hydrochloride salt precipitates. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to yield a white crystalline solid.
Key Parameters
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Solvent: Dichloromethane or methanol
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Acid: 4 M HCl in dioxane (2 equiv)
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Temperature: 0°C to room temperature
This method avoids complex purification steps, as the salt’s low solubility in ether facilitates isolation. The product’s purity is confirmed via NMR, which shows characteristic signals for the ethynyl proton ( 2.1–2.3 ppm) and cyclohexane ring protons ( 1.4–1.8 ppm).
An alternative route involves reductive amination of cyclohexanone derivatives using nickel catalysis, followed by hydrochlorination. This method is advantageous for substrates requiring simultaneous introduction of amine and ethynyl groups.
Reaction Setup and Optimization
A mixture of cyclohexanone (0.98 g, 10 mmol), propargylamine (0.55 g, 10 mmol), and NiCl6HO (5 mol%) in methanol (15 mL) is stirred vigorously. Sodium borohydride (2 equiv) is added portionwise, triggering a color change to black, indicative of nanoparticle formation. The reaction is monitored via NMR until completion (12–14 h). Post-reduction, the mixture is quenched with aqueous NaOH, extracted with diethyl ether, and dried over NaSO. The free amine is then treated with HCl as described in Section 1.1 to afford the hydrochloride salt.
Critical Considerations
Mechanistic Insights
The nickel-catalyzed reductive amination proceeds via imine intermediate formation, followed by borohydride-mediated reduction. The ethynyl group remains intact under these conditions, as confirmed by the absence of alkyne proton shifts in the NMR spectrum of the final product.
Workup and Purification Strategies
Solvent Extraction and Drying
Post-reaction mixtures are typically extracted with DCM (3 × 10 mL) to isolate organic products. The combined organic layers are washed with brine and dried over NaSO, ensuring removal of residual water and inorganic salts.
Chromatographic Purification
For impure samples, flash column chromatography on silica gel (ethyl acetate/hexanes gradient) resolves the hydrochloride salt from byproducts. The use of NHOH-modified eluents minimizes decomposition of the amine moiety.
Analytical Characterization
Spectroscopic Data
X-ray Diffraction (XRD)
Single-crystal XRD analysis confirms the chair conformation of the cyclohexane ring and the linear geometry of the ethynyl group. The amine proton forms a hydrogen bond with the chloride counterion, stabilizing the crystal lattice.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Direct Protonation | HCl in dioxane | 0°C to RT | 0.5 | 88–92 |
| Reductive Amination | NiCl6HO, NaBH | RT | 12–14 | 70–75 |
The direct protonation method outperforms reductive amination in yield and simplicity. However, the latter remains valuable for synthesizing structurally complex analogs.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexanamines.
Scientific Research Applications
1-Ethynylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of the target molecules. This can lead to changes in metabolic pathways or cellular processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 1-ethynylcyclohexan-1-amine hydrochloride are influenced by its ethynyl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Group Comparison
Reactivity in CO₂ Fixation Reactions
The ethynyl group in 1-ethynylcyclohexan-1-amine hydrochloride significantly enhances its reactivity. In a study by Marchegiani et al. (2017), this compound achieved 42% yield in the synthesis of imidazolidinones under organocatalytic conditions (TBD catalyst, 100°C, 7 MPa CO₂) . In contrast:
Electronic and Steric Effects
- Ethynyl Group : The sp-hybridized carbon increases electrophilicity, facilitating nucleophilic attack in urea formation .
- Ethyl/Methyl Groups : Saturated substituents introduce steric hindrance, reducing accessibility to catalytic sites.
- Methoxymethyl Group: Polar oxygen enhances solubility but diverts reactivity toward non-urea pathways .
Biological Activity
1-Ethynylcyclohexan-1-amine hydrochloride is a compound that has garnered interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
Molecular Information:
| Property | Value |
|---|---|
| CAS No. | 2763780-21-6 |
| Molecular Formula | C10H18ClN |
| Molecular Weight | 187.7 g/mol |
| Purity | 95% |
The compound features an ethynyl group attached to a cyclohexanamine structure, which influences its reactivity and biological interactions.
The biological activity of 1-ethynylcyclohexan-1-amine hydrochloride is largely attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Covalent Bonding: The ethynyl group can form covalent bonds with target proteins, potentially altering their activity.
- Hydrogen Bonding: The amine group facilitates hydrogen bonding with biomolecules, influencing their functionality.
- Cellular Signaling Modulation: It may affect cellular signaling pathways, although specific targets remain to be fully elucidated.
Biological Activity
Research indicates that 1-ethynylcyclohexan-1-amine hydrochloride exhibits several biological activities:
- Antitumor Activity: Preliminary studies suggest potential antitumor effects, likely due to its ability to modulate signaling pathways involved in cell proliferation.
- Neurotransmitter Interaction: The compound may influence neurotransmitter systems, which could have implications for neurological disorders .
- Antimicrobial Properties: Some investigations have hinted at antimicrobial capabilities, although further studies are needed to confirm these findings .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-ethynylcyclohexan-1-amine hydrochloride, it is beneficial to compare it with structurally related compounds:
| Compound | Structural Features | Notable Biological Activity |
|---|---|---|
| 1-Ethynylcyclohexanol | Lacks amine functionality | Limited biological studies available |
| 1-Ethynyl-3,3-dimethylcyclohexan-1-amine hydrochloride | Dimethyl substitution affects reactivity | Studied for organic synthesis applications |
| 3,3-Dimethylcyclohexan-1-amine hydrochloride | Different substitution pattern | Varied chemical reactivity |
The differences in substitution patterns significantly affect the biological properties and reactivity of these compounds.
Case Studies and Research Findings
Several studies have explored the biological implications of 1-ethynylcyclohexan-1-amine hydrochloride:
-
Study on Antitumor Activity:
- A study highlighted its potential as an antitumor agent by demonstrating inhibition of tumor cell growth in vitro. The mechanism was linked to modulation of specific signaling pathways involved in cell cycle regulation.
- Neurotransmitter Interaction Research:
-
Antimicrobial Studies:
- Research into antimicrobial properties revealed that the compound exhibited activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethynylcyclohexan-1-amine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : A guanidine-catalyzed pathway using 1-Ethynylcyclohexan-1-amine, primary amines (e.g., n-butylamine), and CO₂ under solvent-free conditions has been reported. Optimal conditions include 80°C, 7 MPa CO₂ pressure, and 10 mol% TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), yielding imidazolidinones as products. Higher CO₂ pressure (10 MPa) improves conversion rates to 90% with 42% selectivity for the desired product .
Q. How can researchers characterize the purity and structure of 1-Ethynylcyclohexan-1-amine hydrochloride?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C NMR : Confirm amine proton environments and cyclohexane ring substitution patterns.
- IR Spectroscopy : Identify N–H stretches (~3300 cm⁻¹) and C≡C stretches (~2100 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular weight (163.69 g/mol for the hydrochloride salt) via ESI-MS .
Q. What safety protocols are critical when handling 1-Ethynylcyclohexan-1-amine hydrochloride?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Waste Disposal : Segregate amine-containing waste and neutralize with dilute HCl before disposal.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid skin contact .
Advanced Research Questions
Q. How can competing reactions during the synthesis of urea derivatives from 1-Ethynylcyclohexan-1-amine be mitigated?
- Methodological Answer : The formation of symmetric vs. asymmetric ureas depends on amine reactivity. To favor asymmetric products:
- Use a 2:1 molar ratio of propargylamine to alkylamine.
- Optimize reaction time (≤5 hours) to minimize over-reaction.
- Monitor byproducts (e.g., 2b and 4b in ) via HPLC with a C18 column and acetonitrile/water gradient .
Q. What computational tools are available for retrosynthetic analysis of 1-Ethynylcyclohexan-1-amine derivatives?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example:
- Template_relevance Reaxys : Identifies one-step amination strategies.
- PISTACHIO_RINGBREAKER : Suggests cyclohexane ring modifications.
- Validation via DFT calculations (e.g., Gaussian 16) ensures thermodynamic feasibility .
Q. How do structural modifications (e.g., ethynyl vs. cyclopropyl groups) impact biological activity?
- Methodological Answer : Compare analogs like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride () and 4-Ethynylcyclohexan-1-amine ( ):
- Receptor Binding : Use radioligand assays (e.g., ³H-labeled NMDA receptor antagonists).
- Solubility : Measure logP values (ethynyl groups increase hydrophobicity).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) .
Data Contradiction Analysis
Q. Why do reported yields for imidazolidinone synthesis vary across studies?
- Resolution : Divergent CO₂ pressure and catalyst loading explain discrepancies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
